Sourcing intermediates for ABA analogs or norisoprenoid fragrances often involves costly multi-step synthesis from alpha-ionone or vomifoliol, introducing regioselectivity and yield issues. (Rac)-Dehydrovomifoliol (CAS 15764-81-5) offers a ready-to-derivatize enone scaffold, bypassing additional oxidation steps.
(Rac)-Dehydrovomifoliol (CAS 15764-81-5) is a high-value megastigmane sesquiterpenoid and an essential building block in the synthesis of abscisic acid (ABA) analogs and premium fragrance compounds [1]. Structurally characterized by a highly reactive alpha,beta-unsaturated ketone (enone) and a tertiary alcohol, it serves as a critical intermediate in both plant physiology research and industrial flavor/fragrance chemistry [2]. For procurement professionals and synthetic chemists, the racemic form offers a highly cost-effective, process-ready baseline material. It provides the necessary functional group reactivity for downstream coupling and derivatization without the prohibitive cost premiums associated with enantiopure isolation, making it the preferred choice for bulk synthesis, non-stereospecific formulations, and analytical standardization workflows[REFS-1, REFS-2].
Generic substitution of (Rac)-Dehydrovomifoliol with cheaper, upstream precursors like alpha-ionone or closely related analogs like vomifoliol introduces significant process inefficiencies [1]. Starting from alpha-ionone requires complex, multi-step allylic oxidation and hydroxylation sequences that suffer from poor regioselectivity and low overall yields. Conversely, substituting with vomifoliol—which features a secondary alcohol at the C-3 position rather than a ketone—necessitates an additional, carefully controlled oxidation step (often requiring stoichiometric heavy-metal oxidants) to regenerate the enone system required for ABA synthesis [2]. Furthermore, defaulting to enantiopure (+)- or (-)-dehydrovomifoliol for applications that do not strictly require chiral purity unnecessarily inflates procurement costs due to the intensive chemoenzymatic resolution processes required during manufacturing [1].
Procuring enantiopure (+)- or (-)-dehydrovomifoliol requires intensive chemoenzymatic resolution, such as lipase-mediated enantioselective acetylation followed by fractional crystallization, which inherently caps the theoretical yield of a single enantiomer at <50% per cycle [1]. In contrast, utilizing (Rac)-Dehydrovomifoliol allows for 100% utilization of the synthesized or extracted pool in non-stereospecific downstream applications, significantly lowering the cost per gram [1].
| Evidence Dimension | Theoretical precursor yield per resolution/synthesis cycle |
| Target Compound Data | ~100% utilization of the racemic pool for non-chiral applications |
| Comparator Or Baseline | Enantiopure (+)-Dehydrovomifoliol (<50% yield per chemoenzymatic resolution cycle) |
| Quantified Difference | >2x improvement in atom economy and mass yield |
| Conditions | Bulk synthesis of non-stereospecific agrochemicals or downstream-resolved intermediates |
Procuring the racemate drastically reduces raw material costs and lead times for bulk syntheses where chiral purity is either unnecessary or resolved at a later stage.
When synthesizing abscisic acid (ABA) analogs, the oxidation state of the C-3 carbon is critical. (Rac)-Dehydrovomifoliol possesses a C-3 ketone (oxidation state +2), forming a highly reactive alpha,beta-unsaturated enone system ready for direct conjugate addition or coupling [1]. Vomifoliol, possessing a C-3 secondary alcohol (oxidation state +1), requires an additional synthetic step using stoichiometric oxidants (e.g., MnO2) to achieve the necessary electrophilicity [1].
| Evidence Dimension | Required synthetic steps for enone activation |
| Target Compound Data | 0 additional oxidation steps (native C-3 ketone) |
| Comparator Or Baseline | Vomifoliol (Requires 1 additional stoichiometric oxidation step) |
| Quantified Difference | Elimination of 1 complete synthetic step and associated hazardous oxidant waste |
| Conditions | Synthesis of abscisic acid (ABA) derivatives and related apocarotenoids |
Selecting the dehydro- analog streamlines the synthetic route, improving overall process yield and reducing the handling of toxic oxidizing agents.
In the quality control and profiling of food and agricultural products, quantifying norisoprenoids directly from crude extracts suffers from overlapping monoterpene signals. Using high-purity (Rac)-Dehydrovomifoliol as a quantitative analytical standard provides a distinct m/z 166 diagnostic fragment ion in GC-MS, enabling precise calibration with a highly reproducible coefficient of variation (CV) of 5.0-14.1%[1]. This baseline resolution is impossible to achieve reliably using unstandardized crude plant or honey extracts[1].
| Evidence Dimension | Quantification reliability (Coefficient of Variation, CV%) |
| Target Compound Data | CV% of 5.0-14.1% using pure synthetic standard calibration |
| Comparator Or Baseline | Crude extracts (Unreliable quantification due to matrix interference and overlapping m/z signals) |
| Quantified Difference | Guaranteed baseline resolution and predictable ionization via m/z 166 diagnostic ion |
| Conditions | GC-MS volatile profiling of honey, wine, and fruit extracts |
Procuring a high-purity racemic standard is essential for accurate, reproducible calibration and quantitative profiling of norisoprenoids in industrial food chemistry.
Because (Rac)-Dehydrovomifoliol natively possesses the required C-3 ketone and alpha,beta-unsaturated enone system, it is the optimal starting material for synthesizing ABA derivatives. It bypasses the secondary oxidation steps required when starting from vomifoliol, streamlining agrochemical manufacturing routes [1].
In the production of high-value norisoprenoid fragrances like dehydrotheaspirone, utilizing the racemic form avoids the severe yield penalties (<50% per cycle) associated with chemoenzymatic resolution. It is ideal for bulk fragrance compounding where absolute chiral purity is not a strict regulatory requirement [2].
As a stable, high-purity reference material, (Rac)-Dehydrovomifoliol is critical for the accurate GC-MS quantification of norisoprenoids in honey, wine, and fruit extracts. Its distinct m/z 166 fragment ion allows for precise calibration (CV 5.0-14.1%), overcoming the matrix interference common in unstandardized crude analyses [3].